5,3',4'-Trihydroxyflavone

描述

Overview of Flavonoids in Natural Product Chemistry

Flavonoids are a significant and widely distributed class of plant secondary metabolites. nih.gov Chemically, they are polyphenolic compounds based on a fifteen-carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). nih.gov This fundamental structure, a benzo-γ-pyrone, is synthesized in plants through the phenylpropanoid pathway. scispace.com

Found in virtually all parts of plants, including fruits, vegetables, grains, bark, roots, stems, and flowers, flavonoids are integral to the human diet. nih.govresearchgate.net They contribute to plant pigmentation, with many flavonoids being responsible for the vibrant colors of flowers. nih.gov Beyond their role in plant coloration, they are involved in growth regulation and defense against microbial infections. nih.govscispace.com The diverse biological activities of flavonoids, which are closely linked to their chemical structures, have made them a major focus of research in natural product chemistry. nih.govmdpi.com

Classification and Structural Features of Trihydroxyflavones

Flavonoids are categorized into various classes based on the level of oxidation and substitution patterns of the C ring. nih.gov Major classes include flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.com Flavones, such as 5,3',4'-Trihydroxyflavone, are characterized by a double bond between the C2 and C3 positions of the C ring and the attachment of the B ring at the C2 position. scispace.com

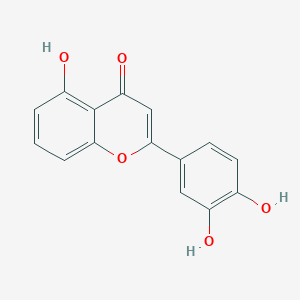

Trihydroxyflavones are a subclass of flavones distinguished by the presence of three hydroxyl (-OH) groups attached to their basic flavone (B191248) structure. The specific placement of these hydroxyl groups defines the individual compound and its chemical properties. In the case of this compound, the hydroxyl groups are located at the 5th carbon position on the A ring, and the 3' and 4' positions on the B ring. This ortho-dihydroxy arrangement on the B ring is a key structural feature. mdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀O₅ biosynth.com |

| Molecular Weight | 270.24 g/mol biosynth.com |

| CAS Number | 19852-25-6 biosynth.com |

| Synonyms | 3',4',5-Trihydroxyflavone |

Rationale for Academic Research on this compound

The specific hydroxylation pattern of this compound is a primary driver for academic inquiry, as it is believed to confer distinct biological activities compared to other flavonoids. smolecule.com Research interest is largely centered on its potential as an antioxidant, anti-inflammatory, and anticancer agent. biosynth.comsmolecule.com The presence of multiple hydroxyl groups, particularly the 3',4'-catechol group on the B ring, is thought to be crucial for its ability to scavenge free radicals and protect cells from oxidative stress. mdpi.comsmolecule.com

Scientific investigations focus on several key areas:

Isolation and Characterization: Extracting and identifying this compound from natural sources, such as Verbascum species, to understand its distribution in the plant kingdom. smolecule.com

Biological Activity Screening: In vitro studies to evaluate its effects on various cell lines and biological pathways, particularly those related to inflammation and cancer. mdpi.comsmolecule.com For instance, research has explored its capacity to inhibit cell proliferation and induce apoptosis in cancer cells. smolecule.com

Synthesis and Derivatization: Developing chemical synthesis methods to produce the compound and its derivatives for further study. nih.gov This allows for the investigation of structure-activity relationships, for example, by creating fluorinated analogs to probe its mechanisms of action. nih.gov

Interaction Studies: Examining how this compound interacts with proteins and other biological molecules to mediate its effects. smolecule.com

The compound's potential to modulate enzyme activity and signaling pathways makes it a valuable tool for biochemical and pharmacological research, offering insights into novel therapeutic strategies for diseases associated with oxidative stress. biosynth.com

Table 2: Selected Trihydroxyflavone Isomers and Their Hydroxyl Positions

| Compound Name | Hydroxyl Group Positions |

|---|---|

| 3,6,4'-Trihydroxyflavone | 3, 6, 4' nih.gov |

| 3,7,4'-Trihydroxyflavone | 3, 7, 4' medchemexpress.com |

| 7,3',4'-Trihydroxyflavone (B9037) | 7, 3', 4' caymanchem.com |

| 5,7,3'-Trihydroxyflavone | 5, 7, 3' biosynth.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3',4'-dihydroxyflavone |

| 6,3',4'-trihydroxyflavone (B3031360) |

| 7,3',4'-trihydroxyflavone |

| Diosmetin |

| Chrysin |

| Acacetin |

| Genistein |

| Biochanin A |

| Wogonin |

| 3-fluoro-3',4',5'-trihydroxyflavone |

| 3',4',5'-trimethoxyflavone |

| Luteolin (B72000) |

| Apigenin (B1666066) |

| 3,6,4'-Trihydroxyflavone |

| 3,7,4'-Trihydroxyflavone |

| 5,7,3'-Trihydroxyflavone |

| 8,3',4'-Trihydroxyflavone |

| Rutin |

| Quercetin |

| Kaempferol (B1673270) |

| Myricetin |

| Fisetin (B1672732) |

| Hesperetin |

| Naringenin (B18129) |

| 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone |

| 3,6,7,8-Tetramethoxy-3',4',5-trihydroxyflavone |

| Baicalein |

| Scutellarein |

| 4',6,7-tri-hydroxy-5-methoxyflavone |

| Taxifolin |

| 5,7,4'-trihydroxy-3,3',5'-trimethoxyflavone |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPQYWKYYDYOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173602 | |

| Record name | 5,3',4'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19852-25-6 | |

| Record name | 5,3',4'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3',4'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of 5,3 ,4 Trihydroxyflavone

Botanical Sources and Distribution within Plant Species

5,3',4'-Trihydroxyflavone is a naturally occurring flavonoid, a class of secondary metabolites widely distributed throughout the plant kingdom. biosynth.com While it is found in a variety of plant species, its presence is often less predominant compared to more common flavones like luteolin (B72000) or apigenin (B1666066). Detailed phytochemical analyses have successfully isolated and identified this compound in specific plant species.

One notable source is the genus Verbascum, commonly known as mullein. smolecule.com A study on the phytochemical profile of Verbascum sinaiticum, a plant used in traditional medicine, identified this compound, although it constituted a minor fraction (0.02%) of the analyzed extract. farmaciajournal.com The compound has also been reported in the leaves of Eugenia polyantha (salam leaf), a plant used as a spice in parts of Asia. researchgate.net While it is generally accepted to be present in various fruits and vegetables, specific, well-documented examples in common dietary plants are not extensively reported in the scientific literature. biosynth.com

Table 1: Documented Botanical Sources of this compound

| Plant Species | Common Name | Family | Reference(s) |

|---|---|---|---|

| Verbascum sinaiticum | Mullein | Scrophulariaceae | farmaciajournal.com |

| Eugenia polyantha | Salam Leaf | Myrtaceae | researchgate.net |

Flavonoid Biosynthesis Pathways: General Mechanisms

The formation of this compound is rooted in the broader flavonoid biosynthesis pathway, which is a major branch of the general phenylpropanoid pathway. mdpi.comfrontiersin.org This fundamental metabolic route is responsible for producing thousands of distinct compounds in plants.

The pathway initiates with the amino acid L-phenylalanine. Three core enzymatic reactions convert phenylalanine into a key intermediate, 4-coumaroyl-CoA:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid. mdpi.com

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumaroyl-CoA ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, yielding 4-coumaroyl-CoA. frontiersin.org

This activated molecule serves as the entry point into the flavonoid-specific pathway. Chalcone (B49325) synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 scaffold known as a chalcone (specifically, naringenin (B18129) chalcone). frontiersin.org Subsequently, Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), which is the central precursor for various flavonoid subclasses, including flavones. frontiersin.orgresearchgate.net

Table 2: Core Steps of General Flavonoid Precursor Biosynthesis

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumaroyl-CoA ligase (4CL) | 4-Coumaroyl-CoA |

| 4 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone |

| 5 | Naringenin Chalcone | Chalcone isomerase (CHI) | Naringenin (a flavanone) |

Specific Enzymatic Steps and Gene Expression Involved in this compound Formation

The precise biosynthetic pathway leading to this compound is not yet fully elucidated in the scientific literature. Its structure, which features a 3',4'-dihydroxy B-ring but lacks the common 7-hydroxyl group on the A-ring, suggests a specialized or modified pathway. A plausible, though hypothetical, pathway can be proposed based on known enzymatic reactions.

The likely precursor for the B-ring structure is the flavanone eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone). Eriodictyol is formed from the common flavanone naringenin by the action of Flavonoid 3'-hydroxylase (F3'H) , an enzyme that adds a hydroxyl group at the 3' position of the B-ring.

From eriodictyol, the pathway would proceed as follows:

Flavone (B191248) Formation: The enzyme Flavone Synthase (FNS) introduces a double bond into the C-ring of eriodictyol to form the flavone luteolin (5,7,3',4'-tetrahydroxyflavone). farmaciajournal.com FNS enzymes are well-characterized and their corresponding genes have been identified in many plant species.

7-Dehydroxylation (Hypothetical): The final and most critical step would be the removal of the hydroxyl group at the C-7 position of luteolin to yield this compound. The specific enzyme responsible for this 7-dehydroxylation step in plants has not been identified. Such reactions are uncommon in plant flavonoid biosynthesis, which typically involves hydroxylation and glycosylation. However, plants have evolved unique pathways to produce flavonoids with unusual substitution patterns. For example, some species in the Lamiaceae family and Scutellaria baicalensis have evolved distinct pathways to produce 4'-deoxyflavones by utilizing cinnamoyl-CoA directly, bypassing an early hydroxylation step. frontiersin.orgnih.gov This demonstrates that mechanisms exist to create flavonoids lacking specific hydroxyl groups, even if the exact mechanism for 7-dehydroxylation remains to be discovered.

The expression of the genes encoding the enzymes of the general phenylpropanoid and flavonoid pathways (e.g., PAL, C4H, 4CL, CHS, CHI, F3'H, and FNS) is tightly regulated by a complex network of transcription factors, often from the MYB, bHLH, and WD40 protein families. Environmental stressors and developmental cues can influence the expression of these genes, thereby controlling the type and quantity of flavonoids produced. researchgate.net

Table 3: Proposed Biosynthetic Steps from Eriodictyol

| Step | Precursor | Enzyme | Product | Status |

|---|---|---|---|---|

| 1 | Eriodictyol | Flavone Synthase (FNS) | Luteolin | Characterized |

| 2 | Luteolin | Unidentified 7-dehydroxylase | This compound | Hypothetical |

Synthetic Chemistry and Derivatization of 5,3 ,4 Trihydroxyflavone

Chemical Synthesis Methodologies for 5,3',4'-Trihydroxyflavone

The synthesis of this compound can be achieved through several routes, often involving the construction of the flavone (B191248) backbone from simpler phenolic precursors. Key strategies include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, which are classical methods for flavone synthesis.

A common approach begins with appropriately substituted acetophenones and benzaldehydes. For instance, a protected 2,6-dihydroxyacetophenone can be condensed with a protected 3,4-dihydroxybenzaldehyde (B13553) to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of this chalcone, often mediated by reagents like iodine in pyridine (B92270) or selenium dioxide, yields the flavone skeleton. The final step involves the removal of protecting groups (e.g., benzyl (B1604629) or methoxymethyl ethers) to afford the target this compound.

Another documented synthetic pathway involves the esterification of a protected 2-hydroxyacetophenone (B1195853) derivative with a substituted benzoyl chloride, followed by an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) to form a 1,3-diketone. Acid-catalyzed cyclization of the diketone then furnishes the flavone, which is subsequently deprotected to yield the final product. oup.com

An alternative strategy for constructing the flavone ring system is the Claisen-Schmidt condensation to form a chalcone, followed by acid hydrolysis and treatment with sodium acetate (B1210297) to induce cyclization. researchgate.net The initial step requires the synthesis of 2-hydroxyacetophenone and benzaldehyde (B42025) derivatives with protected phenolic hydroxyl groups. researchgate.net

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound allows for the exploration of how modifications to the flavonoid core impact its chemical and biological properties. These modifications can include altering the substitution pattern of the hydroxyl groups, introducing different functional groups, or creating isomeric structures.

For example, the synthesis of 8,3'-dimethoxy-5,7,4'-trihydroxyflavone was achieved through a multi-step process involving partial benzylation of 3-methoxy-2,4,6-trihydroxyacetophenone, followed by esterification and conversion to the corresponding flavone, and finally catalytic debenzylation. oup.com Similarly, the synthesis of eupatilin (B1662920) (3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone) involved the selective demethoxylation of an intermediate, 3,6,7-trimethoxy-5,3',4'-trihydroxyflavone. socialresearchfoundation.com

The synthesis of flavanone (B1672756) analogs, such as 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone, has also been reported. researchgate.net These syntheses proceed through their respective chalcone intermediates, which are synthesized via Claisen-Schmidt condensation of protected 2-hydroxyacetophenone and benzaldehyde derivatives. researchgate.net

The following table summarizes some key synthetic methods for flavone derivatives:

| Starting Materials | Key Reaction | Intermediate | Final Product | Reference |

| 2,4-dihydroxyacetophenone, substituted acyl chloride | Baker-Venkataraman Reaction, condensation | 1,3-diketone | Substituted flavone derivatives | sysrevpharm.org |

| Protected 2,6-dihydroxyacetophenone, protected 3,4-dihydroxybenzaldehyde | Claisen-Schmidt condensation, oxidative cyclization | Chalcone | This compound | |

| Protected 2-hydroxyacetophenone, substituted benzoyl chloride | Baker-Venkataraman rearrangement, cyclization | 1,3-diketone | Substituted flavone derivatives | oup.com |

| 2-hydroxyacetophenone derivatives, benzaldehyde derivatives | Claisen-Schmidt condensation, acid hydrolysis, sodium acetate treatment | Chalcone | Flavanone derivatives | researchgate.net |

Introduction of Functional Groups and Fluorinated Derivatives

The introduction of specific functional groups, particularly fluorine, onto the flavone scaffold is a significant area of research aimed at modulating the compound's properties. nih.gov Fluorination can enhance metabolic stability, improve membrane permeability, and alter electronic properties, which can lead to enhanced biological activity. nih.govmdpi.com

Several methods have been developed for the synthesis of fluorinated derivatives of trihydroxyflavones. One approach involves the direct fluorination of the flavonoid core. For instance, 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone have been synthesized. nih.gov A reported route for producing 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone has been developed. nih.gov

A one-pot strategy for the synthesis of 3-fluoroflavones involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor, followed by cyclization. researchgate.net This method is efficient and tolerates a range of functional groups. researchgate.net Another method involves the fluorination of 2'-hydroxychalcones with N-fluorobenzenesulfonimide (NFSI) in pyridine. researchgate.net For example, the synthesis of 3-fluoro-3',4',5'-trimethoxyflavone was achieved using this method, followed by demethylation to yield 3-fluoro-3',4',5'-trihydroxyflavone. mdpi.com

The introduction of other functional groups can be achieved through various condensation and substitution reactions. For instance, substituted acyl chlorides can be condensed with hydroxyflavones in a basic medium to afford ester derivatives. sysrevpharm.org

The following table outlines methods for the introduction of functional groups:

| Flavonoid Core | Reagent | Functional Group Introduced | Product | Reference |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Selectfluor, H2SO4 | Fluorine at C3 | 3-Fluoroflavones | researchgate.net |

| 2'-Hydroxychalcones | N-fluorobenzenesulfonimide (NFSI) in pyridine | Fluorine at C3 | 3-Fluoroflavones | researchgate.net |

| 3',4',5'-trimethoxyflavone | N-fluorobenzenesulfonimide (NFSI), HBr | Fluorine at C3, Hydroxyl groups | 3-fluoro-3',4',5'-trihydroxyflavone | mdpi.com |

| 7-Hydroxyflavone | Substituted acyl chloride in pyridine | Ester group at C7 | 7-Acyloxyflavone derivatives | sysrevpharm.org |

Biological Activities and Pharmacological Potential: Preclinical Investigations

Cellular Antioxidant Mechanisms

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, enabling them to counteract oxidative stress, a key factor in numerous pathological conditions. This activity is largely attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals.

The direct free-radical scavenging ability of 5,3',4'-trihydroxyflavone has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In a comparative study of seventeen different trihydroxyflavones, this compound demonstrated moderate antioxidant activity, with a reported EC₅₀ value of 46.1 ± 1.6 µM. mdpi.com This indicates its capacity to directly neutralize ROS.

While specific data on the RNS scavenging capacity of this compound is limited, extensive research on structurally analogous flavonoids provides strong evidence for this activity. The catechol structure on the B-ring is a well-established determinant for potent radical scavenging. mdpi.com Studies on the closely related isomers 6,3',4'-trihydroxyflavone (B3031360) and 7,3',4'-trihydroxyflavone (B9037) have shown significant cellular ROS scavenging capabilities in RAW264.7 macrophage cells, with IC₅₀ values of 3.02 µM and 2.71 µM, respectively. nih.gov Another isomer, 3′,4′,7-trihydroxyflavone, has been shown to inhibit H₂O₂-induced ROS accumulation in neuronal cells. medchemexpress.com These findings suggest that the shared 3',4'-dihydroxy B-ring confers potent ROS scavenging activity across these related compounds.

Beyond direct scavenging, flavonoids can influence the delicate balance of oxidants and antioxidants within cells, a state known as redox homeostasis. By mitigating excessive ROS levels, these compounds protect cellular components from oxidative damage. Preclinical investigations into the isomer 3′,4′,7-trihydroxyflavone demonstrate this protective effect. medchemexpress.com In studies using SH-SY5Y and hippocampal neuronal cells, this flavonoid was found to prevent cell death and lactate (B86563) dehydrogenase (LDH) release induced by hydrogen peroxide (H₂O₂), a potent ROS. medchemexpress.com It also inhibited H₂O₂-induced apoptosis, reversing nuclear necrosis and cell shrinkage. medchemexpress.com This protective action against an oxidative insult highlights the ability of these flavonoids to help maintain cellular redox homeostasis and promote cell survival.

Anti-inflammatory Efficacy

Chronic inflammation is an underlying factor in a wide range of diseases. Flavonoids possessing the 3',4'-dihydroxy B-ring structure have demonstrated significant anti-inflammatory effects in various preclinical models by inhibiting the production of key inflammatory signaling molecules.

Although direct studies on this compound are scarce, compelling evidence from its close structural isomers illustrates a strong capacity to inhibit the production of pro-inflammatory mediators. The isomers 6,3',4'-trihydroxyflavone and 7,3',4'-trihydroxyflavone effectively suppress nitric oxide (NO) production in macrophage models. nih.gov Similarly, 3′,4′,7-trihydroxyflavone inhibits NO release and the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for its production. medchemexpress.com

Furthermore, these related flavonoids have been shown to reduce the secretion of crucial pro-inflammatory cytokines. In tumor necrosis factor-alpha (TNF-α)-stimulated HaCaT cells, 3′,4′,7-trihydroxyflavone reduced the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). medchemexpress.com Investigations also confirm the ability of these isomers to suppress other key cytokines, including TNF-α and Interleukin-1 beta (IL-1β), in various cellular models. nih.govmedchemexpress.com This broad inhibition of pro-inflammatory molecules underscores the potential of this structural class of flavonoids to manage inflammatory conditions.

| Compound | Mediator Inhibited | Cell Model | IC₅₀ Value | Source |

|---|---|---|---|---|

| 6,3',4'-Trihydroxyflavone | Nitric Oxide (NO) | RAW264.7 Macrophages (2D) | 22.1 µM | nih.gov |

| 7,3',4'-Trihydroxyflavone | Nitric Oxide (NO) | RAW264.7 Macrophages (2D) | 26.7 µM | nih.gov |

| 3',4',7-Trihydroxyflavone | Interleukin-6 (IL-6) | TNF-α stimulated HaCaT cells | 17.8 µg/mL | medchemexpress.com |

| 3',4',7-Trihydroxyflavone | Interleukin-8 (IL-8) | TNF-α stimulated HaCaT cells | 126.2 µg/mL | medchemexpress.com |

| 3',4',7-Trihydroxyflavone | Cyclooxygenase-1 (COX-1) | Enzyme Assay | 36.37 µM | medchemexpress.com |

Antiproliferative and Chemopreventive Actions

Preclinical evidence indicates that this compound possesses cytotoxic effects against various human cancer cell lines, suggesting potential for its development in cancer chemoprevention or therapy. A comprehensive study assessed the antiproliferative activity of seventeen trihydroxyflavones, including the 5,3',4'-isomer, against three human cancer cell lines: non-small cell lung (A549), breast adenocarcinoma (MCF-7), and glioblastoma (U87). researchgate.netnih.gov

The results demonstrated that this compound was one of the most potent compounds tested, particularly against the lung and breast cancer cell lines. nih.gov It exhibited significant growth inhibition with EC₅₀ values of 11.2 ± 1.1 µM against A549 cells and 13.1 ± 1.2 µM against MCF-7 cells. researchgate.net Its activity against the U87 glioblastoma cell line was less pronounced, with an EC₅₀ value of 48.1 ± 1.9 µM. researchgate.net The study noted that the presence of the ortho-dihydroxy group in the B-ring was an important structural feature for this anticancer activity. mdpi.com

| Compound | A549 (Lung) | MCF-7 (Breast) | U87 (Glioblastoma) | Source |

|---|---|---|---|---|

| This compound | 11.2 ± 1.1 | 13.1 ± 1.2 | 48.1 ± 1.9 | researchgate.net |

| 3,3',4'-Trihydroxyflavone | 20.3 ± 1.5 | 14.8 ± 1.3 | 21.2 ± 1.4 | researchgate.net |

| 3',4',5-Trihydroxyflavone | 9.8 ± 0.9 | 12.5 ± 1.1 | 31.5 ± 1.7 | researchgate.net |

| 4',5,7-Trihydroxyflavone (Apigenin) | > 50 | 29.5 ± 1.6 | > 50 | researchgate.net |

Inhibition of Cancer Cell Proliferation

The capacity of trihydroxyflavones to inhibit the proliferation of cancer cells has been a significant area of preclinical research. Studies have demonstrated that these compounds can exert cytotoxic effects against various human cancer cell lines. For instance, a study evaluating seventeen trihydroxyflavone derivatives found that thirteen of them possessed anticancer activity against at least one of the tested cell lines, which included lung (A549), breast (MCF-7), and brain epithelial (U87) cancer cells. mdpi.combohrium.com The majority of these compounds were found to inhibit cancer cell growth at EC50 values ranging between 10–50 µM. mdpi.combohrium.com The breast cancer cell line MCF-7 appeared to be the most sensitive to these compounds, while the U87 glioblastoma cell line showed the least sensitivity. mdpi.combohrium.com

While direct data for this compound is often grouped with its isomers, related compounds have shown potent activity. For example, 3',4',5-trihydroxyflavone was identified as a particularly active compound, especially against A549 and MCF-7 cell lines. mdpi.com Another related compound, 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF), has also been shown to effectively inhibit the proliferation of MCF-7 human breast cancer cells. researchgate.net The anti-proliferative mechanism of some trihydroxyflavones, such as apigenin (B1666066) (4′,5,7-trihydroxyflavone), involves the inhibition of signaling pathways like the PI3K/AKT pathway, which is crucial for cancer cell proliferation. nih.gov

Table 1: Anti-proliferative Effects of Selected Trihydroxyflavones on Human Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Trihydroxyflavone Derivatives | MCF-7 (Breast) | High anti-proliferative activity | mdpi.com |

| Trihydroxyflavone Derivatives | A549 (Lung) | Moderate anti-proliferative activity | mdpi.com |

| Trihydroxyflavone Derivatives | U87 (Brain) | Low anti-proliferative activity | mdpi.com |

| 3',4',5-Trihydroxyflavone | A549 (Lung), MCF-7 (Breast) | Highest potency among tested derivatives | mdpi.com |

| Apigenin (4′,5,7-Trihydroxyflavone) | T24 (Bladder) | Suppressed AKT phosphorylation, inhibiting proliferation | nih.gov |

| Apigenin (4′,5,7-Trihydroxyflavone) | HeLa (Cervical) | Inhibitory agent | nih.gov |

Induction of Regulated Cell Death Pathways

Beyond inhibiting proliferation, this compound and related flavonoids induce regulated cell death in cancer cells, primarily through apoptosis and autophagy.

Apoptosis: Apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of trihydroxyflavones. Apigenin (4′,5,7-trihydroxyflavone) has been shown to induce apoptosis in various cancer cells. nih.gov The mechanisms often involve the activation of intrinsic apoptotic pathways. nih.govmdpi.com For example, apigenin treatment in HeLa cervical cancer cells enhances the activity of p53-dependent proteins like p21/WAF1, as well as Fas/APO-1 and caspase-3, which are directly linked to apoptosis. nih.gov In human leukemia (HL-60) cells, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, a related methoxylated flavone (B191248), induces apoptosis by generating reactive oxygen species (ROS), which precedes cytochrome c release, caspase activation, and DNA fragmentation. nih.gov This process also involves the up-regulation of the pro-apoptotic protein Bax. nih.gov Similarly, studies on 5-hydroxy 3′,4′,7-trimethoxyflavone in MCF-7 cells demonstrated apoptosis induction through the modulation of key apoptotic markers such as p53, Bax, and Bcl-2. researchgate.net

Autophagy: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. In the context of cancer, flavonoids can induce autophagic cell death. nih.gov Apigenin has been observed to activate autophagy in HepG2 cells by preventing the activity of the PI3K pathway, leading to decreased cell proliferation. nih.gov Flavonoids can regulate the autophagy of tumor cells through various signaling pathways, including PI3K/Akt/mTOR, AMPK, and MAPK. nih.gov The process involves the formation of autophagosomes that engulf damaged organelles and proteins, which can lead to cell death if the stress is overwhelming. researchgate.net For instance, the flavonoid kaempferol (B1673270) was found to induce autophagy in hepatocellular carcinoma cells, evidenced by the increased expression of proteins like LC3 II, ATG5, ATG7, and Beclin 1. mdpi.com

Neuroprotective Effects

Preclinical studies suggest that certain flavonoids possess neuroprotective properties. While direct studies on this compound are limited, research on structurally similar polyphenolic compounds highlights their potential in protecting against neurological damage.

Ischemia/reperfusion injury in the brain leads to a cascade of events including oxidative stress and inflammation, which can damage lipids, proteins, and DNA. nih.gov A polyphenolic compound, 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia. nih.govresearchgate.net Treatment with this compound reduced infarct volume, cerebral edema, and the number of apoptotic cells in the brain. nih.govresearchgate.net It also mitigated oxidative stress by reducing lipid peroxidation and protein carbonyl levels. nih.gov In vitro, this compound protected Neuro-2a cells from damage induced by hydrogen peroxide and glutamate. nih.gov

Furthermore, 6,7,4′-trihydroxyflavanone has shown a cytoprotective effect against hypoxia-induced neurotoxicity in SH-SY5y cells. mdpi.com Its mechanism involves enhancing the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and protect neuronal cells from hypoxic damage. mdpi.com These findings suggest that the core flavonoid structure, with varied hydroxylation patterns, contributes to neuroprotection through antioxidant and anti-inflammatory actions.

Other Emerging Biological Activities

In addition to its anticancer and neuroprotective potential, this compound and its isomers exhibit a range of other biological activities.

Antioxidant Activity: Many trihydroxyflavones are potent antioxidants. They can effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant capacity is often linked to the presence of specific structural features, such as an ortho-dihydroxy group in the B-ring, which is present in this compound. mdpi.comnih.gov This activity is believed to contribute to many of their other pharmacological effects, including anti-inflammatory and neuroprotective actions. mdpi.comnih.gov

Anti-inflammatory Effects: Several trihydroxyflavones have demonstrated significant anti-inflammatory properties. nih.gov For example, 3,3',4'-trihydroxyflavone is an effective inhibitor of neutrophils' oxidative burst. nih.gov These compounds can inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Studies on 6,3´,4´- and 7,3´,4´-trihydroxyflavone showed they suppress the overexpression of pro-inflammatory biomarkers through signaling pathways like IL-17, TNF, and JAK-STAT. nih.gov

Antiviral Activity: Certain flavonoids have been identified as having antiviral properties. For instance, 3,4'-dihydroxyflavone (B75830) showed potent antiviral activity against human influenza A virus (H1N1) both in vitro and in vivo. nih.govjmicrobiol.or.kr The mechanism included the inhibition of viral neuraminidase activity and viral adsorption onto cells. nih.gov Apigenin has also been reported to have antiviral effects against Hepatitis C virus (HCV) and enterovirus by modulating host factors or blocking virus entry. nih.gov

Metabolic Regulation: Flavonoids can influence metabolic processes. Apigenin, for example, has been shown to have hypoglycemic effects, helping to maintain normal glucose levels and protecting pancreatic cells. nih.govmdpi.com Flavonoids also interact with metabolic enzymes. Many polyhydroxy-flavonoids can inhibit cytochrome P450 3A4 (CYP3A4), a key enzyme in the metabolism of approximately 50% of marketed drugs. mdpi.com This interaction highlights the potential for food-drug interactions but also points towards a role in modulating metabolic pathways. mdpi.commdpi.com

Table 2: Summary of Other Biological Activities of Selected Trihydroxyflavones

| Biological Activity | Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Antioxidant | 3,3',4'-Trihydroxyflavone | Potent scavenger of ROS and RNS. nih.gov | |

| 6,3´,4´- & 7,3´,4´-Trihydroxyflavone | High ROS-scavenging capacity. nih.gov | ||

| Anti-inflammatory | 3,3',4'-Trihydroxyflavone | Inhibits neutrophils' oxidative burst and 5-LOX. nih.gov | |

| 6,3´,4´- & 7,3´,4´-Trihydroxyflavone | Suppress pro-inflammatory mediators via IL-17, TNF, and JAK-STAT pathways. nih.gov | ||

| Antiviral | 3,4'-Dihydroxyflavone | Potent activity against influenza A (H1N1) virus. nih.govjmicrobiol.or.kr | |

| Apigenin (4′,5,7-Trihydroxyflavone) | Active against Hepatitis C virus and enterovirus. nih.gov | ||

| Metabolic Regulation | Apigenin (4′,5,7-Trihydroxyflavone) | Exhibits hypoglycemic effects. nih.govmdpi.com |

Molecular Mechanisms and Cellular Targets of 5,3 ,4 Trihydroxyflavone

Interaction with Key Enzymes and Protein Kinases: A Research Gap

An extensive search for data on the direct interactions of 5,3',4'-trihydroxyflavone with several key enzymes and protein kinases has not produced specific findings.

Regulation of Intracellular Signaling Pathways: Uncharted Territory

The role of this compound in the regulation of major intracellular signaling pathways remains largely unexplored.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

A thorough review of scientific literature indicates a lack of specific research on the direct interaction between this compound and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. While other structurally similar flavonoids have been investigated for their modulatory effects on this pathway, no dedicated studies detailing the mechanisms of action for this compound have been identified. The JAK/STAT pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors, playing a key role in processes like cell proliferation, differentiation, and apoptosis.

Research on other trihydroxyflavones, such as 7,3',4'-Trihydroxyflavone (B9037), has shown activity related to the JAK-STAT pathway. nih.gov For instance, in RAW264.7 macrophage models, 7,3',4'-Trihydroxyflavone was found to exert anti-inflammatory effects through the JAK-STAT pathway, which was indicated by RNA-sequencing results showing a downregulation of Stat5 transcription. nih.gov This was linked to its ability to bind to the non-receptor tyrosine kinase c-Src, which can mediate STAT dimerization. nih.gov However, equivalent mechanistic data for this compound is not available.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

There is currently no specific scientific evidence detailing the molecular mechanisms of this compound concerning the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. The MAPK/ERK pathway is a fundamental chain of proteins that relays signals from the cell surface to the DNA in the nucleus, regulating essential cellular processes including proliferation, differentiation, and survival. wikipedia.orgnih.gov

While research on this compound is limited, studies on other flavonoids provide context for potential interactions. smolecule.com For example, apigenin (B1666066) (4',5,7-trihydroxyflavone) has been shown to affect the MAPK pathway, leading to cell cycle arrest in human prostate cancer cells. mdpi.com Another compound, 7,3',4'-Trihydroxyflavone, was found to attenuate the RANKL-induced activation of p38 MAPK in macrophages. chemfaces.com The recognition of cytokines like TNF and IL-17 can induce the activation of the MAPK pathway. nih.gov However, specific studies confirming or detailing the effect of this compound on MAPK/ERK signaling are absent from the current body of scientific literature.

Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) Signaling

Specific research elucidating the role of this compound in the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways is not available in the current scientific literature. These pathways are central to inflammatory responses. nih.gov TNF signaling can modulate kinase activity and, in some contexts, regulate the expression of IL-17A. nih.gov

Studies on the closely related isomers, 6,3',4'-Trihydroxyflavone (B3031360) and 7,3',4'-Trihydroxyflavone, have shown that they both exert anti-inflammatory activities through the IL-17 and TNF signaling pathways in macrophage models. nih.gov These compounds were found to downregulate the gene expression of inflammatory mediators that are downstream of IL-17 and TNF receptor activation. nih.gov Despite these findings for similar molecules, there are no published studies that specifically investigate the mechanistic impact of this compound on either IL-17 or TNF signaling cascades.

DNA Interaction and Gene Expression Regulation

The specific mechanisms by which this compound interacts with DNA and regulates gene expression have not been documented in scientific research. Generally, some flavonoids are known to interact with nucleic acids, potentially through intercalation or groove binding, which can affect the activity of proteins attached to DNA and influence gene expression. mdpi.com For instance, the flavonoid 3,7,4'-Trihydroxyflavone has been reported to have DNA-cleaving effects when in the presence of copper ions. medchemexpress.commedchemexpress.com Furthermore, studies on the flavonoid apigenin suggest it can inhibit the synthesis of nucleic acids in bacteria. mdpi.com However, no research has been published that specifically describes or provides data on the DNA binding properties or gene regulatory functions of this compound.

Analytical Methodologies for Characterization and Quantification of 5,3 ,4 Trihydroxyflavone

Chromatographic Techniques

Chromatography is fundamental to the separation of 5,3',4'-trihydroxyflavone from complex mixtures, a crucial step prior to its characterization and quantification. The choice of chromatographic technique depends on the sample matrix, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of flavonoids, including this compound. These methods offer high resolution, sensitivity, and reproducibility.

Reverse-phase (RP) chromatography is the predominant mode used for separating flavonoids. A C18 column is frequently utilized as the stationary phase, which separates compounds based on their hydrophobicity. scielo.brrsc.org The mobile phase typically consists of a mixture of an aqueous solvent (often containing a small percentage of acid like formic or acetic acid to improve peak shape and resolution) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scielo.brrsc.orgmassbank.eu Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of compounds with varying polarities within a single analytical run. indofinechemical.comoup.com

For instance, a typical HPLC analysis of this compound might involve a C18 column with a mobile phase gradient of water (containing 0.05% formic acid) and acetonitrile. massbank.eu The compound is detected as it elutes from the column, most commonly by a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. scielo.brui.ac.id UHPLC systems, which use smaller particle size columns (e.g., 1.7 µm), operate at higher pressures and provide faster analysis times with enhanced resolution and sensitivity compared to conventional HPLC. rsc.orgoup.com

Table 1: Exemplary HPLC/UHPLC Methods for this compound Analysis

| Parameter | HPLC Method 1 | UHPLC Method 1 | UHPLC Method 2 |

|---|---|---|---|

| Column | LUNA C-18(2), (250mm x 4.6mm 5.0μ) indofinechemical.com | Waters Acquity BEH C18, 1.7µm x 2.1 x 150 mm massbank.eu | Agilent Zorbax SB-C18 (15 cm, 3.5 μm) bibliotekanauki.pl |

| Mobile Phase A | Water indofinechemical.com | Water with 0.05% formic acid massbank.eu | 0.1% (v/v) acetic acid in water bibliotekanauki.pl |

| Mobile Phase B | Acetonitrile indofinechemical.com | Acetonitrile with 0.05% formic acid massbank.eu | 0.1% acetic acid in acetonitrile bibliotekanauki.pl |

| Flow Rate | 1.000 mL/min indofinechemical.com | 560 µL/min massbank.eu | 0.3 ml/min bibliotekanauki.pl |

| Detection | PDA at 254nm indofinechemical.com | ESI-QTOF MS massbank.eu | LC-MS/MS bibliotekanauki.pl |

| Retention Time | 15.227 min indofinechemical.com | 705.6 sec (11.76 min) massbank.eu | Not specified |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for the preliminary screening of plant extracts for the presence of flavonoids like this compound. ui.ac.idresearchgate.net It involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

For this compound, a common mobile phase system is a mixture of a nonpolar solvent like hexane, a moderately polar solvent like ethyl acetate (B1210297), and an acid such as acetic acid. researchgate.netphytopharmajournal.com After development, the spots are visualized under UV light (commonly at 254 nm or 366 nm) or by spraying with a visualizing reagent, such as iodine vapor or specific reagents for flavonoids. ui.ac.idresearchgate.net The retention factor (Rf) value is used for qualitative identification. For example, in one study, a flavonoid believed to be this compound or a similar isomer was identified with an Rf of 0.77. ui.ac.id

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that uses plates with smaller particle sizes and thinner layers, leading to better resolution, higher sensitivity, and improved quantification capabilities. phcogres.com Densitometric scanning of the plates allows for the quantification of the separated compounds. phcogres.com

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly used for the analysis of flavonoids in their native form due to their low volatility and thermal instability. However, GC can be employed after a derivatization step. researchgate.net Derivatization, for example, with a trimethylsilyl (B98337) (TMS) reagent, converts the polar hydroxyl groups of the flavonoid into more volatile and thermally stable silyl (B83357) ethers. researchgate.net These derivatives can then be separated on a non-polar GC column and detected, often by a mass spectrometer (GC-MS). researchgate.net This technique has been used to identify a wide range of compounds in natural products, including flavonoids. researchgate.net

Spectrometric Methods

Spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound, as well as for its sensitive detection.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound is 270.0528 g/mol . massbank.eunih.gov

When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov The LC separates the components, which are then introduced into the mass spectrometer for detection and identification. nih.gov Electrospray ionization (ESI) is a common ionization technique used for flavonoids, and it can be operated in either positive or negative ion mode. massbank.eunih.gov In negative ion mode, this compound is typically detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 269.04. massbank.eunih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern is characteristic of the compound's structure. For this compound ([M-H]⁻ at m/z 269.04), characteristic fragment ions are observed at m/z 135.0078 and 133.0289, which can be attributed to specific cleavages of the flavonoid backbone. nih.gov Advanced instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high mass accuracy, aiding in the confident identification of the compound. massbank.eunih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₅ | nih.gov |

| Exact Mass | 270.0528 Da | massbank.eunih.gov |

| Precursor Ion (Negative Mode) | [M-H]⁻ | nih.gov |

| Precursor m/z (Negative Mode) | 269.0455 / 269.046 | massbank.eunih.gov |

| Precursor Ion (Positive Mode) | [M+H]⁺ | nih.gov |

| Precursor m/z (Positive Mode) | 271.0601 | nih.gov |

| Key MS/MS Fragments ([M-H]⁻) | 227.034, 135.0078, 133.0289 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy gives information about the number, environment, and connectivity of protons in the molecule. pan.olsztyn.pl For flavonoids, the signals in the aromatic region are particularly informative for determining the substitution pattern on the A and B rings. up.ac.za For example, the chemical shift of a proton at C-3 is typically observed as a singlet, while the protons on the B-ring can form a more complex system depending on their substitution. pan.olsztyn.pl

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, which is crucial for assigning the signals and confirming the complete structure. pan.olsztyn.planalis.com.my HMQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (two or three bond) C-H correlations, helping to piece together the different fragments of the molecule. pan.olsztyn.planalis.com.my These advanced NMR experiments are essential for distinguishing between isomers, which can be challenging with other methods.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for the detection and characterization of flavonoids, including this compound. ijims.com The method is based on the principle that the conjugated aromatic systems inherent in the flavonoid structure absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijims.com

The UV-Vis spectrum of a flavone (B191248) typically exhibits two primary absorption bands, designated as Band I and Band II. ijims.com Band I, which appears at a longer wavelength (typically 300–400 nm), is associated with the B-ring cinnamoyl system, while Band II, found at a shorter wavelength (usually 240–280 nm), corresponds to the A-ring benzoyl system. ijims.comscribd.com For flavones specifically, Band I is generally observed in the 305–350 nm range. scribd.com In a study characterizing flavonoids from Eugenia polyantha leaves, a compound identified as likely being this compound or an isomer exhibited maximum absorption (λmax) at 264 nm (Band II) and 340 nm (Band I) in methanol. ui.ac.id

The utility of UV-Vis spectrophotometry extends beyond simple detection to structural elucidation through the use of shift reagents. These reagents interact with the functional groups on the flavonoid skeleton, causing characteristic shifts in the absorption bands. For this compound, the addition of aluminum chloride (AlCl₃) is particularly informative. A bathochromic (to longer wavelength) shift in Band I upon the addition of AlCl₃ indicates the presence of a hydroxyl group at the C-5 position that forms a complex with the C-4 keto group. ui.ac.id A significant shift also confirms the presence of an ortho-dihydroxyl group in the B-ring (at C-3' and C-4'). ui.ac.id In one analysis, the addition of an AlCl₃/HCl reagent to a flavone isolate, suggested to be this compound, caused a 52 nm bathochromic shift in Band I, confirming the presence of both the C-5 hydroxyl and the ortho-dihydroxyl system. ui.ac.id

For quantitative analysis, UV-Vis spectrophotometry can be employed by constructing a standard calibration curve. This involves measuring the absorbance of several standard solutions of known concentrations and plotting absorbance against concentration. Based on the Beer-Lambert law, the concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

| Compound/Isolate | Solvent | Band II (λmax, nm) | Band I (λmax, nm) | Shift Reagent | Band I Shift (nm) | Inferred Structural Features |

| Isolate identified as possibly this compound ui.ac.id | Methanol | 264 | 340 | AlCl₃/HCl | +52 | C-5 OH, B-ring ortho-dihydroxyl |

| General Flavone Range scribd.com | Methanol | 240-280 | 305-350 | N/A | N/A | Basic flavone structure |

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique that offers several advantages for the analysis of flavonoids, including high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov The most common mode used for this class of compounds is Capillary Zone Electrophoresis (CZE), which separates analytes based on their charge-to-size ratio in an electric field. nih.gov

For the analysis of flavonoids like this compound, separation is typically achieved under alkaline conditions. jfda-online.com The use of a borate (B1201080) buffer is common because borate ions form complexes with the hydroxyl groups of flavonoids, particularly those with cis-diol arrangements, increasing their negative charge and altering their electrophoretic mobility, which significantly improves separation. nih.govjfda-online.com The pH of the running buffer is a critical parameter, with values typically ranging from 8.0 to 10.2 to ensure the phenolic hydroxyl groups are sufficiently deprotonated for effective separation. mdpi.com

In a typical CZE setup for flavonoid analysis, an uncoated fused-silica capillary is used. nih.gov The separation voltage is generally high, for instance, 15 kV to 30 kV, to achieve rapid separations. nih.govscispace.com Detection is most commonly performed using a UV detector, as flavonoids have strong absorbance in the UV region. researchgate.net Wavelengths such as 214 nm, 270 nm, or 280 nm are often selected for monitoring. jfda-online.comscispace.com

While a specific method solely for this compound is not detailed in the provided context, general methods for separating complex mixtures of flavonoids are well-established and would be applicable. For example, a CZE method for separating 15 different polyphenols, including numerous flavonoids, utilized a 30 mM sodium tetraborate (B1243019) buffer at pH 9.0 with an applied voltage of 15 kV, achieving separation within 40 minutes. nih.gov Another method successfully separated 14 common flavonoids in under 15 minutes using a 25 mM ammonium (B1175870) biborate buffer (pH 9.3) with 10% methanol and a separation voltage of 25 kV. nih.gov These conditions provide a robust framework for the characterization and quantification of this compound in various sample matrices.

| Parameter | Condition 1 nih.gov | Condition 2 jfda-online.com | Condition 3 scispace.com |

| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Zone Electrophoresis (CZE) | Capillary Zone Electrophoresis (CZE) |

| Capillary | Uncoated fused-silica | Fused-silica (57 cm x 75 µm i.d.) | Uncoated fused-silica (65.5 cm x 50 µm i.d.) |

| Buffer | 30 mM Sodium tetraborate | 0.1 M Borate with 5% Methanol | 20 mM Sodium tetraborate with 20% Methanol |

| pH | 9.0 | 9.5 | 9.5 |

| Voltage | 15 kV | 18 kV | 30 kV |

| Detection | UV | UV (214 nm) | UV (270 nm) |

Preclinical Study Models and Experimental Methodologies

In Vitro Cellular Research Models

In vitro models are fundamental in the initial stages of drug discovery and development, offering a controlled environment to study the direct effects of compounds on cells. For 5,3',4'-Trihydroxyflavone, these models have been instrumental in elucidating its anticancer, anti-inflammatory, and neuroprotective properties.

Two-Dimensional (2D) Cell Culture Systems for Initial Screening

Traditional 2D cell culture, where cells are grown in a single layer on a flat surface, serves as a primary platform for high-throughput screening of bioactive compounds. nih.govnih.gov This method, while having limitations in mimicking the complex in vivo environment, is invaluable for initial assessments of cytotoxicity, proliferation, and basic mechanistic pathways. nih.gov

Studies utilizing 2D cell culture have demonstrated that this compound can inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. plos.orgtjpr.org For instance, research has shown its efficacy against hepatic, colorectal, pancreatic, breast, and cervical cancer cells. plos.orgtjpr.org These initial screenings often involve assays like the Sulforhodamine B (SRB) assay or MTT assay to measure cell viability and growth inhibition. plos.orgtjpr.org Beyond cancer, 2D models have also been employed to investigate the antioxidant and anti-inflammatory effects of this flavonoid. nih.gov For example, its ability to scavenge reactive oxygen species (ROS) and inhibit the production of inflammatory mediators has been observed in macrophage cell lines. nih.gov

Three-Dimensional (3D) Cell Culture Models for Advanced Mechanistic Studies

To bridge the gap between in vitro and in vivo studies, 3D cell culture models, such as spheroids, are increasingly being utilized. nih.govnih.gov These models more accurately replicate the cell-cell and cell-matrix interactions found in living tissues, providing a more physiologically relevant system for studying drug efficacy. nih.govscirp.org

In the context of this compound research, 3D models have been particularly useful in cancer studies. For example, in A549 lung adenocarcinoma spheroids, fisetin (B1672732) was found to decrease the protein level of claudin-2 and enhance the toxicity of anticancer drugs. nih.gov This suggests a potential role for this compound in overcoming drug resistance in tumors. nih.gov Furthermore, studies on macrophage 3D models have shown that while the bioactivity of some flavonoids might be lower compared to 2D cultures, they still significantly suppress the overexpression of proinflammatory mediators. nih.gov These advanced models are crucial for a more accurate prediction of a compound's in vivo behavior.

Specific Cell Lines Utilized in Pharmacological Investigations

A wide array of cell lines has been employed to investigate the pharmacological properties of this compound. The choice of cell line is typically dependent on the specific biological activity being studied.

In cancer research, commonly used cell lines include:

MCF-7 and MDA-MB-231 (Breast Cancer): Used to study the antiproliferative and apoptotic effects of fisetin. tjpr.orgresearchgate.netfarmaciajournal.comspandidos-publications.com

HeLa (Cervical Cancer): Employed to investigate fisetin's impact on cell proliferation, migration, and the cell cycle. tjpr.orgfarmaciajournal.com

HepG2 (Liver Cancer): Utilized to assess growth inhibitory effects and for gene expression analysis. plos.orgresearchgate.net

Caco-2 (Colorectal Cancer): Used to study anti-proliferative and anti-inflammatory effects, such as the inhibition of PGE2 production. plos.org

Suit-2 (Pancreatic Cancer): Employed to investigate growth inhibition and for gene expression profiling. plos.org

A549 (Lung Adenocarcinoma): Used in both 2D and 3D models to study chemosensitizing effects. nih.gov

A2780 and SKOV3 (Ovarian Cancer): Utilized to investigate fisetin-induced cell death, including apoptosis and necroptosis. farmaciajournal.comnih.gov

LN229 and GBM8401 (Glioblastoma): Employed to study the cytotoxic and genotoxic potential of fisetin. iiarjournals.org

4T1 (Mammary Carcinoma): A mouse cell line used in both in vitro and in vivo studies to assess anti-tumor and anti-metastatic effects. spandidos-publications.com

For neuroprotection studies, cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are frequently used to model neuronal cells and investigate the protective effects of this compound against various neurotoxins. mdpi.com In the realm of inflammation research, the RAW 264.7 macrophage cell line is a common model to study the anti-inflammatory properties of compounds. nih.gov

Table 1: Selected Cell Lines Used in this compound Research

| Cell Line | Cancer/Disease Type | Key Research Focus |

|---|---|---|

| MCF-7 | Breast Cancer | Antiproliferative effects, Apoptosis |

| MDA-MB-231 | Breast Cancer | Antiproliferative effects, Apoptosis |

| HeLa | Cervical Cancer | Proliferation, Migration, Cell Cycle |

| HepG2 | Liver Cancer | Growth Inhibition, Gene Expression |

| Caco-2 | Colorectal Cancer | Anti-proliferative, Anti-inflammatory |

| Suit-2 | Pancreatic Cancer | Growth Inhibition, Gene Expression |

| A549 | Lung Adenocarcinoma | Chemosensitization |

| A2780 | Ovarian Cancer | Apoptosis, Necroptosis |

| LN229 | Glioblastoma | Cytotoxicity, Genotoxicity |

| 4T1 | Mammary Carcinoma | Tumor Growth, Metastasis |

| SH-SY5Y | Neuroblastoma | Neuroprotection |

| PC12 | Pheochromocytoma | Neuroprotection |

| RAW 264.7 | Macrophage | Anti-inflammatory Effects |

In Vivo Animal Model Investigations

Animal models are indispensable for evaluating the systemic effects, efficacy, and safety of a compound in a whole living organism. Rodent models, in particular, have been widely used to study the in vivo therapeutic potential of this compound in various disease contexts.

Evaluation of Biological Activities in Rodent Disease Models

Rodent models have provided compelling evidence for the beneficial effects of this compound across a spectrum of diseases.

Neurodegenerative Diseases: In mouse models of Alzheimer's disease, fisetin has been shown to improve cognitive function and reduce the markers of inflammation and oxidative stress. nih.gov For Parkinson's disease, studies using MPTP-induced mouse models have demonstrated that fisetin can protect dopaminergic neurons and is associated with alterations in gut microbiota. frontiersin.org It has also shown neuroprotective effects in models of sepsis-associated encephalopathy and stroke. mdpi.com

Cancer: In vivo studies using mouse models of breast cancer, such as those with 4T1 cells, have shown that fisetin can inhibit primary tumor growth. spandidos-publications.com Combination therapy with other flavonoids, like quercetin, has also been shown to synergistically inhibit tumor progression in a breast cancer mouse model. researchgate.net

Metabolic Diseases: In a diabetic rat model, a derivative of 5,7,4'-trihydroxyflavone demonstrated in vivo antioxidant activity. academicjournals.org Fisetin has also been investigated for its potential in managing diabetic foot ulcers in Wistar rats, where it was found to improve wound healing and modulate metabolic parameters. nih.gov

Inflammatory Conditions: In a mouse model of colitis, fisetin was shown to ameliorate the condition by reducing inflammatory cytokines. actascientific.com

Aging: Studies in aged wild-type mice have shown that fisetin can extend healthspan and lifespan, and reduce markers of senescence. nih.gov

Table 2: Examples of Rodent Disease Models in this compound Research

| Disease Model | Animal | Key Findings |

|---|---|---|

| Alzheimer's Disease (APPswe/PS1dE9 transgenic) | Mouse | Improved cognitive function, reduced inflammation. nih.gov |

| Parkinson's Disease (MPTP-induced) | Mouse | Protected dopaminergic neurons, altered gut microbiota. frontiersin.org |

| Breast Cancer (4T1 orthotopic transplant) | Mouse | Inhibited primary tumor growth. spandidos-publications.com |

| Diabetic Foot Ulcer (STZ-NAD induced) | Rat | Improved wound healing, modulated metabolic parameters. nih.gov |

| Colitis (DSS-induced) | Mouse | Reduced inflammatory cytokines. actascientific.com |

| Aging (Aged wild-type) | Mouse | Extended healthspan and lifespan, reduced senescence markers. nih.gov |

Methodological Considerations for Preclinical Animal Studies

The design and execution of preclinical animal studies are critical for obtaining reliable and translatable data. scispace.com Several methodological factors must be carefully considered when investigating this compound.

A systematic review of preclinical studies on fisetin for bone and cartilage health highlighted the importance of analyzing study design, sample characteristics, and the dose and duration of treatment. scispace.com The route of administration is another key factor, with oral and intraperitoneal routes being common in fisetin studies. mdpi.com However, the low aqueous solubility and bioavailability of fisetin can be a challenge for oral delivery, which may necessitate the use of specific formulations or delivery systems. mdpi.comtandfonline.com

Pathology assessment is a necessary component to validate translational endpoints in preclinical aging studies. nih.gov Furthermore, the choice of animal model is crucial and should be relevant to the human disease being studied. For instance, the use of transgenic mouse models in Alzheimer's research allows for the investigation of specific pathological pathways. nih.gov The ethical treatment of animals, in accordance with guidelines from regulatory bodies, is a fundamental requirement for all in vivo research. spandidos-publications.com

Future Research Directions and Translational Perspectives for 5,3 ,4 Trihydroxyflavone

Discovery of Novel Molecular Targets and Binding Interactions

A fundamental challenge in advancing 5,3',4'-trihydroxyflavone as a therapeutic candidate is the limited understanding of its precise molecular targets. smolecule.com Future research must prioritize the identification and validation of proteins, enzymes, and signaling pathways with which it directly interacts. The general mode of action for flavonoids involves modulating enzyme activity and cell signaling pathways, but specific targets for this particular compound remain largely unknown. biosynth.comsmolecule.com

Computational methods such as molecular docking and virtual screening are powerful initial steps. These techniques can predict the binding affinity of this compound against libraries of known protein structures, particularly those implicated in diseases like cancer and inflammatory disorders. For instance, studies on structurally similar flavonoids have successfully used these methods to identify potential targets. The flavonoid 2',3',4'-trihydroxyflavone was identified as a potential inhibitor of Transforming Growth Factor-Beta Receptor 1 (TGF-βR1), a key target in idiopathic pulmonary fibrosis, through computational screening. nih.gov Similarly, docking studies on apigenin (B1666066) (4',5,7-trihydroxyflavone) predicted its interaction with targets like AKR1C3, which is relevant in hepatocellular carcinoma. researchgate.net These examples provide a roadmap for applying similar in silico approaches to this compound.

Following computational predictions, experimental validation is crucial. Techniques such as fluorescence binding assays and isothermal titration calorimetry (ITC) can confirm direct binding and determine key thermodynamic parameters like the dissociation constant (K_D). mdpi.com For example, such assays were used to confirm the binding of various hydroxyflavones to the orphan nuclear receptor 4A1 (NR4A1), revealing a range of binding affinities. mdpi.com Identifying the specific amino acid residues involved in these interactions, often through site-directed mutagenesis and X-ray crystallography, will provide a detailed understanding of the binding mode and pave the way for rational drug design.

Design and Synthesis of Optimized Analogs with Enhanced Specificity

The therapeutic efficacy of a natural compound can often be improved through medicinal chemistry. The design and synthesis of optimized analogs of this compound represent a critical step toward developing more potent and specific drugs. The structure-activity relationship (SAR) of flavonoids is highly dependent on the number and position of hydroxyl groups on the flavone (B191248) backbone. smolecule.com

Research comparing different trihydroxyflavone isomers has demonstrated how subtle structural changes can significantly impact biological activity. For example, a comparative study of 6,3',4'-trihydroxyflavone (B3031360) and 7,3',4'-trihydroxyflavone (B9037) revealed differences in their anti-inflammatory effects and their ability to inhibit the c-Src kinase, a non-receptor tyrosine kinase involved in inflammatory signaling. nih.gov While both compounds inhibited c-Src, 6,3',4'-trihydroxyflavone showed a stronger binding affinity. nih.gov This highlights that the placement of the hydroxyl group on the A-ring (position 6 vs. 7) directly influences target interaction.

Future synthetic strategies should focus on creating a library of this compound analogs with systematic modifications. This could involve:

Hydroxylation/Dehydroxylation: Adding or removing hydroxyl groups at different positions to probe their importance for target binding and antioxidant capacity. The presence of an ortho-dihydroxy (catechol) group in the B-ring, as seen in this compound, is known to be important for free radical scavenging. nih.gov

Alkoxylation: Converting hydroxyl groups to methoxy (B1213986) or other alkoxy groups to alter solubility, metabolic stability, and bioavailability.

Halogenation: Introducing halogen atoms to potentially enhance binding affinity through new interactions with target proteins.

These synthetic analogs would then be screened against the identified molecular targets (from section 9.1) to identify candidates with enhanced specificity and improved pharmacological profiles.

| Compound | c-Src Kinase Inhibition (IC50) | ROS Scavenging (IC50) | Key Signaling Pathway Modulation |

|---|---|---|---|

| 6,3',4'-Trihydroxyflavone | 12.0 µM | 3.20 µM | TNF, IL-17 |

| 7,3',4'-Trihydroxyflavone | 20.9 µM | 2.71 µM | JAK-STAT, TNF, IL-17 |

Development of Advanced In Vitro and In Vivo Systems for Mechanistic Elucidation

To accurately predict the clinical potential of this compound and its analogs, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro and in vivo systems that more closely mimic human physiology are needed for deeper mechanistic elucidation.

Advanced In Vitro Models:

3D Cell Cultures: Three-dimensional models such as spheroids and organoids provide a more realistic cellular environment, accounting for cell-cell interactions and nutrient gradients that are absent in 2D monolayers. Studies on related flavonoids have shown that responses can differ significantly between 2D and 3D models. For instance, the IC₅₀ values for nitric oxide suppression by 6,3',4'- and 7,3',4'-trihydroxyflavone were higher in 3D macrophage spheroids compared to 2D cultures, suggesting that the 3D environment confers a degree of resistance. nih.gov

Organs-on-a-Chip: Microfluidic devices that simulate the architecture and function of human organs can be used to study the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its effects on specific tissues in a controlled manner.

Cell-Free Assays: These assays, which test for the inhibition of specific enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), are invaluable for confirming direct effects on molecular targets without the complexity of cellular systems. nih.gov

Advanced In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): Using mice engineered to have specific human diseases (e.g., specific cancers or neurodegenerative conditions) allows for the evaluation of therapeutic efficacy in a highly relevant context.

Zebrafish Models: The optical transparency of zebrafish embryos makes them an excellent tool for real-time imaging of biological processes, allowing researchers to visualize the compound's effects on development, inflammation, and disease progression at a whole-organism level.

These advanced systems will be instrumental in validating molecular targets, understanding complex biological responses, and assessing the therapeutic window of novel this compound analogs before they proceed to clinical trials.

Integration of Omics Technologies for Comprehensive Biological Profiling

To obtain a holistic view of the biological effects of this compound, future research should integrate various "omics" technologies. This approach allows for an unbiased, system-wide analysis of the changes induced by the compound, potentially revealing novel mechanisms and biomarkers of response.

Transcriptomics: Technologies like RNA-sequencing can reveal how this compound alters the expression of thousands of genes simultaneously. This is a powerful hypothesis-generating tool. For example, transcriptomic analysis of macrophages treated with 6,3',4'- and 7,3',4'-trihydroxyflavone revealed that these compounds downregulated genes involved in the TNF and IL-17 signaling pathways, providing key insights into their anti-inflammatory mechanism. nih.gov

Proteomics: By analyzing changes in the entire protein landscape of a cell or tissue after treatment, proteomics can identify which proteins are up- or down-regulated, as well as changes in post-translational modifications. This can directly help in identifying the molecular targets and pathways affected by the compound.

Metabolomics: This technology profiles the complete set of small-molecule metabolites within a biological system. It can provide critical information on how this compound affects metabolic pathways and how the compound itself is metabolized by cells, which is a key area of interest for determining efficacy. biosynth.com

Interactomics: This field focuses on mapping the complex network of interactions between proteins and other molecules. Applying this to this compound could help build a comprehensive map of its direct and indirect targets within the cellular machinery.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that could predict patient response in future clinical settings. This comprehensive biological profiling is an essential final step in the preclinical development of this compound and its optimized derivatives.

常见问题

How can the structure of 5,3',4'-Trihydroxyflavone be confirmed using spectroscopic and chromatographic methods?

Level: Basic

Answer:

Structural confirmation of this compound involves a multi-method approach:

- TLC and UV Spectrophotometry : Thin-layer chromatography (TLC) can separate flavonoids based on polarity, while UV spectroscopy identifies characteristic absorption bands (e.g., λmax shifts for hydroxyl substitutions). For example, hydroxyl groups at the 3-position cause a blue shift (~13–30 nm) in the I band (300–380 nm) .

- UPLC/MS/MS : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) confirms molecular weight (e.g., [M+H]+ ions) and fragmentation patterns. Hydrolysis with β-D-glucuronidase can further validate glucuronide metabolites by mass shifts (+176 Da) .

- PubChem and NIST Databases : Cross-referencing with PubChem CID 88281 and NIST Chemistry WebBook entries provides spectral and structural benchmarks .

What experimental approaches are used to study the glucuronidation kinetics of this compound by UDP-glucuronosyltransferase (UGT) enzymes?

Level: Advanced

Answer:

Glucuronidation kinetics are analyzed using:

- Enzyme Kinetic Models : Incubations with recombinant UGT isoforms (e.g., UGT1A1, 1A9) and human liver microsomes (HLMs) are modeled via Michaelis-Menten, substrate inhibition, or Hill equations. Parameters like , , and (intrinsic clearance) are derived using GraphPad Prism, with validation via Eadie-Hofstee plots .

- Relative Activity Factor (RAF) : RAF scaling compares recombinant UGT activity to HLMs, quantifying isoform-specific contributions (e.g., UGT1A1 dominates 4′-O-glucuronidation) .

- Correlation Analysis : Activity correlations (Pearson’s ) between this compound and established UGT1A1 substrates (e.g., SN-38) confirm isoform selectivity .

How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug metabolism?

Level: Advanced

Answer:

- CYP2C9 Inhibition : this compound acts as a competitive CYP2C9 inhibitor (), potentially altering the metabolism of co-administered drugs (e.g., warfarin). This is assessed via reconstituted enzyme systems (RECO) with recombinant CYP2C9 .

- Drug-Drug Interaction (DDI) Risk : Inhibition of CYP450 isoforms necessitates in vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal stability assays to predict clinical DDIs .

What are the challenges in determining the enzyme kinetics of this compound metabolism, and how can they be addressed methodologically?

Level: Advanced

Answer:

Key challenges include:

- Non-Michaelis Kinetics : Substrate inhibition at high concentrations requires fitting data to biphasic models (e.g., Hill equation) rather than simple Michaelis-Menten .

- Isoform Overlap : Multiple UGT isoforms (e.g., UGT1A1, 1A7, 1A9) contribute to glucuronidation. Isoform-specific antibodies or chemical inhibitors (e.g., 10 mM UDP-glucuronic acid) isolate individual contributions .

- Quantitative Accuracy : Use of authentic glucuronide standards (e.g., SN-38 glucuronide) and conversion factors ensures precise quantification in UPLC/MS/MS workflows .

How do structural modifications of this compound influence its bioavailability and metabolic stability?